methyl 8-methylquinoline-5-carboxylate
Overview
Description
Methyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities
Mechanism of Action
Target of Action
Methyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have various biological activities . .
Mode of Action
Quinoline derivatives have been reported to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Quinoline and its derivatives have been found to influence various biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives have been reported to exhibit substantial biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methylquinoline-5-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction is catalyzed by acids or bases and often requires heating to achieve the desired product. Another method involves the Doebner–von Miller reaction, which uses aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methylquinoline-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as carboxylic acids, alcohols, and halogenated compounds .
Scientific Research Applications
Methyl 8-methylquinoline-5-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline: A simpler derivative with similar chemical properties but lacks the carboxylate group.
Quinoline-5-carboxylate: Similar structure but without the methyl group at the 8-position.
2-Methylquinoline: Another methylated quinoline derivative with different substitution patterns.
Uniqueness
Methyl 8-methylquinoline-5-carboxylate is unique due to the presence of both a methyl group at the 8-position and a carboxylate group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 8-methylquinoline-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLCMALWIAJZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513746 | |
Record name | Methyl 8-methylquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82967-38-2 | |
Record name | Methyl 8-methylquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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